molecular formula C16H18N2OS2 B2861367 N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide CAS No. 896355-59-2

N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide

Cat. No. B2861367
CAS RN: 896355-59-2
M. Wt: 318.45
InChI Key: JWKZSDDNBJOEKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound seems to be a derivative of 4,5,6,7-tetrahydrobenzo[d]thiazole . Tetrahydrobenzo[d]thiazoles have been studied for their potential as dual kinase inhibitors of CK2 and GSK3β .


Synthesis Analysis

The synthesis of similar compounds involves the design of a novel lead from a compound identified in silico as a dual kinase inhibitor against CK2 and GSK3β . The structural analogs of the lead are designed and confirmed by pharmacophore mapping and molecular docking .


Molecular Structure Analysis

The molecular structure of similar compounds suggests that the presence of a carboxyl group at the meta position of the phenyl ring plays a vital role in dual kinase inhibition .

Scientific Research Applications

Dual Kinase Inhibition

Application: This compound has been studied for its potential as a dual kinase inhibitor, particularly targeting

Research Significance: By inhibiting both CK2 and GSK3β, the compound could prevent the cooperative deactivation of PTEN, offering a therapeutic strategy for cancer treatment.

Experimental Methods: The compound was identified through in silico methods as a dual kinase inhibitor and was further evaluated through pharmacophore mapping and molecular docking .

Results: Among the synthesized analogs, one particular variant showed high dual kinase inhibitory activity, suggesting the importance of a carboxyl group at the meta position of the phenyl ring for effective inhibition .

Material Science

Application: The compound’s unique structure may be utilized in material science, particularly in the creation of organic semiconductors or photovoltaic materials.

Research Significance: Organic materials with semiconductor properties are essential for the development of flexible electronics and solar cells.

Experimental Methods: Synthesis of the compound is followed by characterization using techniques like NMR, HPLC, and LC-MS to determine its suitability for material applications .

Future Directions

The future directions for research on similar compounds involve further exploration of their potential as dual kinase inhibitors, particularly in the context of preventing the deactivation of PTEN .

properties

IUPAC Name

3-methylsulfanyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2OS2/c1-10-6-7-13-14(8-10)21-16(17-13)18-15(19)11-4-3-5-12(9-11)20-2/h3-5,9-10H,6-8H2,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWKZSDDNBJOEKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=N2)NC(=O)C3=CC(=CC=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.